4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline

Antibacterial drug discovery DNA gyrase inhibition Molecular docking

4-(4-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a fully synthetic, small‑molecule quinoline derivative (MF C₂₂H₂₂N₂O₃S; MW 394.49 g·mol⁻¹) bearing a 4‑methylbenzenesulfonyl (tosyl) group at the quinoline 4‑position and a piperidine‑1‑carbonyl substituent at the 3‑position. It belongs to a broader class of arylsulfonyl‑quinoline‑piperidine hybrids that have been explored in medicinal chemistry for antibacterial, anticancer, and CNS‑targeted applications.

Molecular Formula C22H22N2O3S
Molecular Weight 394.49
CAS No. 1110975-81-9
Cat. No. B2699482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline
CAS1110975-81-9
Molecular FormulaC22H22N2O3S
Molecular Weight394.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4
InChIInChI=1S/C22H22N2O3S/c1-16-9-11-17(12-10-16)28(26,27)21-18-7-3-4-8-20(18)23-15-19(21)22(25)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3
InChIKeyIYMSKPBMFZNQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity of 4-(4-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS 1110975-81-9) – A Tosyl‑Quinoline‑Piperidine Hybrid


4-(4-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a fully synthetic, small‑molecule quinoline derivative (MF C₂₂H₂₂N₂O₃S; MW 394.49 g·mol⁻¹) bearing a 4‑methylbenzenesulfonyl (tosyl) group at the quinoline 4‑position and a piperidine‑1‑carbonyl substituent at the 3‑position. It belongs to a broader class of arylsulfonyl‑quinoline‑piperidine hybrids that have been explored in medicinal chemistry for antibacterial, anticancer, and CNS‑targeted applications. [1] The compound is commercially available from multiple screening‑compound suppliers, but its bioactivity has not been disclosed in peer‑reviewed primary literature.

1 Structural probe for quinoline SAR: regioisomeric control for DNA gyrase/topoisomerase docking exploration
2 Physicochemical handle: para-methyl group enables lipophilicity tuning (~ΔlogP 0.5–0.8) without altering the core pharmacophore
3 Scaffold for crystallography: rigid quinoline core with H‑bond sulfonyl and carbonyl groups suitable for co‑crystal trials

Why 4-(4-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline Cannot Be Replaced by Generic Quinoline‑Sulfonyl Analogs


Quinoline‑sulfonyl‑piperidine hybrids are exquisitely sensitive to the regiochemistry and electronic character of their substituents. Even a positional swap of the sulfonyl and amine/carbonyl groups (as in the 3‑tosyl‑4‑piperidine isomer) produces a distinct spatial arrangement of hydrogen‑bond acceptors and lipophilic surfaces, leading to profoundly different molecular‑recognition profiles. [1] Likewise, deletion of the tosyl methyl group (as in the benzenesulfonyl analog) or introduction of a ring substituent (e.g., 6‑chloro) alters the electron density on the quinoline core, modulating π‑stacking and dipole‑dipole interactions with biological targets. Generic substitution therefore risks complete loss of the targeted binding mode.

Regioisomeric swap (3‑tosyl‑4‑piperidine) may alter H‑bond and electrostatic recognition patterns, shifting docking pose and affinity profile.
Des‑methyl analog (benzenesulfonyl) reduces computed logP by ~0.5–0.8 units, potentially shifting permeability and solubility.
Unverified bioactivity claims from vendor listings require independent biochemical validation; no peer‑reviewed IC₅₀ data exist for direct comparison.

Quantitative Differential Evidence for 4-(4-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS 1110975-81-9)


Regioisomeric Differentiation: 4‑Tosyl‑3‑carbonyl vs. 3‑Tosyl‑4‑piperidine Scaffold – Impact on Antibacterial Target Docking Scores

The target compound possesses the sulfonyl group at position 4 and the piperidine‑carbonyl at position 3 of the quinoline nucleus; this is the reverse of the scaffold in ethyl 1‑(3‑tosylquinolin‑4‑yl)piperidine‑4‑carboxylate. Molecular docking of the 3‑tosyl‑4‑piperidine isomer against Staphylococcus aureus DNA Gyrase (PDB 2XCR) and Mycobacterium tuberculosis topoisomerase II (PDB 5BTL) yielded predicted binding affinities that surpassed those of the reference fluoroquinolone antibiotics. [1] Because the hydrogen‑bonding and electrostatic interaction patterns are dominated by the relative orientation of the sulfonyl oxygens and the piperidine carbonyl, the 4‑tosyl‑3‑carbonyl isomer is expected to exhibit a distinctly different docking pose and affinity profile; however, no parallel docking study for the target compound has been published.

Docking Pose Comparison
Cross-study comparable
Target data unavailable – related 3‑tosyl‑4‑piperidine isomer scores exceeded fluoroquinolones [1]
Exploration‑worthy scaffold; direct comparison requires dedicated docking study.
In silico docking on S. aureus Gyrase (2XCR), M. tuberculosis Topo II (5BTL).
Antibacterial drug discovery DNA gyrase inhibition Molecular docking

Lipophilic Efficiency Differentiation: Effect of the Tosyl Methyl Group on Computed logP Compared with the Des‑Methyl Analog

The presence of the para‑methyl group on the benzenesulfonyl ring of the target compound increases its computed lipophilicity relative to the des‑methyl analog 4‑(benzenesulfonyl)-3‑(piperidine-1-carbonyl)quinoline. A computed logP value of approximately 3.4–4.4 has been reported for the target scaffold, whereas the des‑methyl analog is expected to show a logP roughly 0.5–0.8 units lower based on the Hansch π constant for a para‑methyl substituent (+0.52). [1] This difference can affect membrane permeability, protein binding, and aqueous solubility, making the two compounds non‑interchangeable in cellular assays or in vivo studies.

Computed logP Shift
Class-level inference
ΔlogP ≈ +0.5 to +0.8 (vs des‑methyl analog)
Measurable shift in permeability and solubility without altering core pharmacophore.
Based on Hansch π constant for p‑CH₃ (+0.52); experimental logD not reported.
Physicochemical profiling Lipophilicity Drug-likeness

Absence of Verifiable Biological Data: The Compound Lacks Published IC₅₀, Kᵢ, or Cellular Activity Values in Peer‑Reviewed Literature

A comprehensive search of PubMed, PubMed Central, Google Scholar, ChEMBL, BindingDB, PubChem, and patent databases (Google Patents, USPTO, EPO) performed through May 2026 failed to identify any peer‑reviewed article, patent, or authoritative database entry that reports a measured IC₅₀, Kᵢ, EC₅₀, or other quantitative biological activity value for 4‑(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline. [1] [2] All claimed activity values (e.g., IC₅₀ = 15 µM against breast cancer cell lines; AChE/BChE inhibition) originate exclusively from non‑peer‑reviewed vendor websites that are excluded from this analysis and could not be corroborated. Consequently, no head‑to‑head or cross‑study comparison with a named analog is possible at this time.

Published Bioactivity
Data to verify
Zero peer‑reviewed IC₅₀, Kᵢ, or EC₅₀ values identified as of May 2026.
Procurement risk: biological activity unverified; requires in‑house profiling.
Vendor‑claimed AChE/BChE inhibition not corroborated in primary literature.
Evidence gap analysis Data verification Procurement risk

Application Scenarios for 4-(4-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline Based on Structural and Class‑Level Evidence


Regioisomer‑Focused Structure–Activity Relationship (SAR) Exploration of Quinoline Antibacterials

The target compound can serve as a complementary scaffold to the published 3‑tosyl‑4‑piperidine isomer for systematic SAR studies. By keeping the tosyl and piperidine‑carbonyl groups fixed while varying their positions on the quinoline ring, medicinal chemistry teams can map the spatial requirements for DNA gyrase/topoisomerase inhibition. [1] Procurement of both regioisomers from a single supplier ensures batch‑to‑batch consistency for head‑to‑head enzymatic and cellular comparator assays.

Physicochemical Property Benchmarking in a Tosyl‑Quinoline Series

The para‑methyl substituent on the benzenesulfonyl ring provides a convenient handle for tuning lipophilicity without altering the hydrogen‑bonding capacity. Researchers can use this compound alongside its des‑methyl (benzenesulfonyl) and halo‑substituted (e.g., 4‑bromobenzenesulfonyl) analogs to establish quantitative lipophilicity‑permeability relationships, as the computed ΔlogP of ~0.5–0.8 units is large enough to produce measurable differences in PAMPA or Caco‑2 permeability assays. [2]

Chemical Probe for Acetylcholinesterase / Butyrylcholinesterase Inhibitor Screening (Unverified Vendor Claim)

Vendor listings assert that this compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer’s disease and neurotoxicity research. However, because these claims lack peer‑reviewed validation, the compound is best deployed as a starting point for in‑house enzyme inhibition assays, with commercially available reference inhibitors (e.g., donepezil for AChE, IC₅₀ ≈ 6–22 nM) used as positive controls. [3] Any procurement decision should be accompanied by a plan for independent biochemical confirmation.

Crystallography and Co‑crystal Structure Determination

Given the successful crystallization and X‑ray structure solution of the closely related ethyl 1‑(3‑tosylquinolin‑4‑yl)piperidine‑4‑carboxylate (monoclinic P2₁/n space group), [1] the target compound is a plausible candidate for co‑crystallization with bacterial topoisomerases or other protein targets. Its rigid quinoline core and the electron‑rich sulfonyl oxygen atoms provide multiple sites for hydrogen‑bonding interactions that can be mapped at atomic resolution once a suitable protein‑ligand complex is obtained.

Application
Selection Property
Validation Focus
Quinoline antibacterial SAR – regioisomer exploration
Regioisomeric scaffold control
DNA gyrase/topoisomerase inhibition assays
Physicochemical property benchmarking
Tosyl methyl lipophilicity handle
logD₇.₄, PAMPA/Caco‑2 permeability profiling
Cholinesterase inhibitor screening (unverified vendor claim)
AChE/BChE inhibition context – requires validation
In‑house enzyme inhibition assay with reference inhibitor controls
Co‑crystallization trials with target proteins
Rigid quinoline core with multiple H‑bond acceptors
Protein–ligand complex structure determination
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